Z8554052021

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

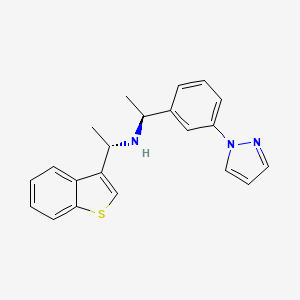

Formule moléculaire |

C21H21N3S |

|---|---|

Poids moléculaire |

347.5 g/mol |

Nom IUPAC |

(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine |

InChI |

InChI=1S/C21H21N3S/c1-15(17-7-5-8-18(13-17)24-12-6-11-22-24)23-16(2)20-14-25-21-10-4-3-9-19(20)21/h3-16,23H,1-2H3/t15-,16-/m0/s1 |

Clé InChI |

ATZZDUROECFBCD-HOTGVXAUSA-N |

SMILES isomérique |

C[C@@H](C1=CC(=CC=C1)N2C=CC=N2)N[C@@H](C)C3=CSC4=CC=CC=C43 |

SMILES canonique |

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(C)C3=CSC4=CC=CC=C43 |

Origine du produit |

United States |

Foundational & Exploratory

Unable to Provide Technical Guide for "Z8554052021 Catheter" Due to Lack of Publicly Available Information

A comprehensive search for the material composition and technical specifications of a catheter with the identifier "Z8554052021" has yielded no specific results. The information required to generate an in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathways, is not publicly available for a product with this designation.

The search results did provide general information regarding the regulation and material science of medical devices. The U.S. Food and Drug Administration (FDA) provides resources on the safety of materials used in medical devices, including metals, polymers, and ceramics.[1][2] The FDA evaluates the biocompatibility and overall safety of these materials as part of the premarket review process.[2] Additionally, general patent information describes various coatings and materials used for medical devices, such as inorganic barrier layers and therapeutic agent reservoirs, to enhance their function.[3]

However, none of the retrieved documents referenced the specific product "this compound." Without access to manufacturer's specifications, regulatory filings, or scientific studies related to this particular catheter, it is impossible to fulfill the request for a detailed technical guide. The creation of data tables, experimental methodologies, and visualizations of signaling pathways is contingent upon the availability of this foundational product information.

For researchers, scientists, and drug development professionals seeking information on catheter materials, it is recommended to consult resources from specific manufacturers for their documented products or to refer to scientific literature and regulatory databases for information on commercially available and approved medical devices.

References

Technical Guide: VWR Z8554052021 Laboratory Reagents

Disclaimer: The product code VWR Z8554052021 appears to be associated with multiple common laboratory reagents, including Isopropyl Alcohol and Acetone, based on publicly available Safety Data Sheets (SDS). This guide provides a consolidated technical overview based on this information. As these products are general-purpose laboratory solvents, a discussion of specific biological signaling pathways is not applicable. The information provided is intended for researchers, scientists, and drug development professionals for safe handling and use in a laboratory setting.

Core Product Identification and Properties

The VWR product code this compound is linked to fundamental laboratory solvents such as Isopropyl Alcohol (Isopropanol) and Acetone. These are highly versatile organic solvents widely used for cleaning, degreasing, and as a reagent in chemical syntheses.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Isopropyl Alcohol and Acetone, the primary products identified with the specified VWR code.

Table 1: Physical and Chemical Properties of Isopropyl Alcohol

| Property | Value |

|---|---|

| Chemical Formula | C₃H₈O |

| CAS Number | 67-63-0[2] |

| Molar Mass | 60.1 g/mol |

| Appearance | Colorless liquid[3] |

| Odor | Slight alcohol-like[3] |

| Boiling Point | 82.6 °C (180.7 °F) |

| Melting Point | -89 °C (-128 °F) |

| Flash Point | 12 °C (53.6 °F) - Closed Cup |

| Density | 0.786 g/cm³ at 20 °C[4] |

| Solubility in Water | Miscible |

Table 2: Physical and Chemical Properties of Acetone

| Property | Value |

|---|---|

| Chemical Formula | C₃H₆O |

| CAS Number | 67-64-1[5] |

| Molar Mass | 58.08 g/mol [6] |

| Appearance | Clear, colorless liquid[5] |

| Odor | Pungent, sweetish |

| Boiling Point | 56 °C (133 °F)[6] |

| Melting Point | -95 °C (-139 °F)[6] |

| Flash Point | -20 °C (-4 °F) - Closed Cup |

| Specific Gravity | 0.786 - 0.789 at 25 °C[5] |

Experimental Protocols: Safe Handling and Usage

Given the nature of these products as flammable solvents, adherence to strict safety protocols is paramount. The following represents a generalized experimental protocol for the safe handling and use of solvents like Isopropyl Alcohol or Acetone in a research environment.

Personal Protective Equipment (PPE) and Preparation

-

Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

Eye Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.[3]

-

Ventilation: All handling of the solvent must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]

-

Emergency Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher are readily accessible and unobstructed.

Solvent Dispensing and Use

-

Grounding: When transferring volumes greater than 1 liter, ensure both the source container and the receiving vessel are properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[2][3]

-

Tools: Use only non-sparking tools when opening or handling containers.[2]

-

Heating: Never heat flammable solvents using an open flame. Use only intrinsically safe heating equipment such as heating mantles or steam baths. Keep away from all ignition sources.[2][3]

-

Procedure: For applications such as cleaning or degreasing, apply the solvent to a wipe cloth or immerse the object within the fume hood. Avoid spraying the solvent where possible.

Storage and Disposal

-

Storage: Store in a tightly closed, properly labeled container in a designated flammable liquids cabinet. The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[3][7]

-

Disposal: Dispose of waste solvent and solvent-contaminated materials (e.g., wipes, gloves) in a designated hazardous waste container. Do not pour waste solvent down the drain. All disposal must follow institutional, local, and national regulations.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows for the safe and effective use of laboratory solvents and reagents associated with this product number.

Caption: General workflow for the safe handling of flammable laboratory solvents.

In the event that VWR this compound refers to pH test strips, the following workflow applies.

Caption: Standard protocol for pH measurement using indicator test strips.

References

Technical Guide: Biocompatibility of Nelaton Tip Catheters

An in-depth search for public biocompatibility data for the specific product code "Nelaton tip catheter Z8554052021" did not yield specific results. Biocompatibility data for medical devices is typically proprietary to the manufacturer and is often submitted to regulatory bodies for approval rather than being published publicly.

However, this guide provides a comprehensive overview of the typical biocompatibility data and testing protocols expected for a sterile, single-use Nelaton tip catheter, in accordance with the international standard ISO 10993, "Biological evaluation of medical devices." The data presented is representative for a device of this nature.

This technical guide outlines the core biocompatibility assessments for a Nelaton tip catheter, a transient-use medical device that comes into contact with mucosal membranes and breached surfaces. The evaluation framework is based on ISO 10993-1, which categorizes the device based on the nature and duration of body contact.

Device Categorization:

-

Nature of Contact: Surface device, contacting mucosal membrane.

-

Duration of Contact: Limited exposure (<24 hours).

Based on this categorization, the following biocompatibility endpoints are considered fundamental for ensuring patient safety.

Biocompatibility Data Summary

The following tables summarize the typical results for key biocompatibility tests performed on a representative Nelaton tip catheter.

Table 1: In Vitro Cytotoxicity (ISO 10993-5)

| Test Method | Cell Line | Test Article Extract | Result | Conclusion |

|---|

| MEM Elution | L929 Mouse Fibroblast | 0.9% NaCl, Cottonseed Oil | Grade ≤ 2 | Non-cytotoxic |

Table 2: Sensitization (ISO 10993-10)

| Test Method | Species | Test Article Extract | Challenge | Result | Conclusion |

|---|

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | 0.9% NaCl, Cottonseed Oil | Topical & Intradermal | No reaction (0/10) | Non-sensitizing |

Table 3: Irritation & Intracutaneous Reactivity (ISO 10993-23 & 10993-10)

| Test | Species | Test Article Extract | Observation Period | Result (Score) | Conclusion |

|---|---|---|---|---|---|

| Intracutaneous Irritation | Rabbit | 0.9% NaCl, Cottonseed Oil | 72 hours | < 1.0 | Non-irritating |

| Mucosal Irritation (Vaginal) | Rabbit | 0.9% NaCl | 72 hours | < 1.0 | Non-irritating |

Table 4: Systemic Toxicity (ISO 10993-11)

| Test | Species | Test Article Extract | Route of Administration | Observation Period | Result | Conclusion |

|---|

| Acute Systemic Injection | Mouse | 0.9% NaCl, Cottonseed Oil | Intravenous & Intraperitoneal | 72 hours | No systemic toxicity | No systemic toxicity |

Table 5: Material Mediated Pyrogenicity (ISO 10993-11)

| Test Method | Species | Test Article Extract | Route of Administration | Result | Conclusion |

|---|

| Rabbit Pyrogen Test | Rabbit | 0.9% NaCl | Intravenous | Sum of temp. rises < 1.15°C | Non-pyrogenic |

Experimental Protocols

The following sections detail the methodologies for the key biocompatibility tests.

2.1 In Vitro Cytotoxicity: MEM Elution Method (ISO 10993-5)

This test evaluates the potential for a medical device to cause cellular damage.

-

Test Article Preparation: The catheter material is extracted in both polar (0.9% NaCl) and non-polar (Cottonseed Oil) solvents at 37°C for 24 hours to create test extracts.

-

Cell Culture: A near-confluent monolayer of L929 mouse fibroblast cells is cultured.

-

Exposure: The culture medium is replaced with the test article extracts. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

-

Incubation: The cells are incubated for 48 hours.

-

Evaluation: The cells are examined microscopically for malformation, degeneration, and lysis. Reactivity is graded on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of ≤ 2 is considered a passing result.

2.2 Sensitization: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This protocol assesses the potential for the device material to induce an allergic or hypersensitivity reaction.

-

Induction Phase: A group of guinea pigs is initially exposed to the test article extracts via intradermal injections and topical application to induce a potential allergic state.

-

Challenge Phase: After a 2-week rest period, the animals are challenged with a topical application of the test extracts on a new, untreated site.

-

Observation: The challenge sites are observed at 24, 48, and 72 hours for signs of erythema and edema.

2.3 Intracutaneous Irritation (ISO 10993-23)

This test assesses the potential for local irritation from chemicals that may be extracted from the device material.

-

Extraction: The device is extracted in both polar and non-polar solvents as described for the cytotoxicity test.

-

Injection: A small volume (0.2 mL) of the test extract is injected intracutaneously into the dorsal skin of rabbits. A solvent control is injected at a parallel site.

-

Observation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.

-

Scoring: The reactions are scored, and the overall score for the test extract is compared to the control. A final score of less than 1.0 indicates no significant irritation potential.

Visualizations

The following diagrams illustrate the logical flow of biocompatibility assessment and a typical experimental workflow.

Technical Guide: Sterility and Packaging of Terminally Sterilized Catheters

Disclaimer: The following technical guide provides a comprehensive overview of the principles, processes, and validation requirements for the sterility and packaging of terminally sterilized catheters. The specific product identifier "Z8554052021" does not correspond to a publicly available product specification. Therefore, this document presents generalized industry-standard information and should not be considered as specific data for any particular product. For information pertaining to a specific catheter, please consult the manufacturer's official documentation.

This guide is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of the critical aspects of ensuring the sterility and integrity of sterile catheter products.

Introduction to Catheter Sterility and Packaging

The sterility of medical devices such as catheters is paramount to patient safety, preventing healthcare-associated infections (HAIs).[1][2] The process of rendering a catheter sterile and maintaining its sterility until the point of use is a multi-faceted endeavor, encompassing terminal sterilization and a robust sterile barrier packaging system. The selection of sterilization and packaging methods is dictated by the catheter's material composition, design, and intended use.

This guide details common terminal sterilization methods, packaging system requirements as per ISO 11607, and the validation testing necessary to ensure product safety and efficacy throughout its shelf life.[3]

Terminal Sterilization Methods

Terminal sterilization is the process of sterilizing a product in its final packaging. Common methods for catheters include Ethylene (B1197577) Oxide (EtO) sterilization, radiation (Gamma or E-beam), and steam sterilization.[4][5]

Ethylene Oxide (EtO) Sterilization

Ethylene Oxide is a colorless gas that is widely used for sterilizing medical devices, particularly those sensitive to heat and moisture.[6][7][8] Approximately 50% of all sterile medical devices in the U.S. are sterilized with EtO.[4][7][9] The microbicidal action of EtO is based on its alkylation of proteins, DNA, and RNA within microorganisms, which prevents cellular metabolism and replication.[7]

Typical EtO Sterilization Cycle Parameters:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Gas Concentration | 400 - 1200 mg/L | To ensure effective microbial kill. |

| Temperature | 37 - 63 °C | To optimize the rate of sterilization. |

| Relative Humidity | 40 - 80% | To hydrate (B1144303) microorganisms, facilitating EtO penetration. |

| Exposure Time | 1 - 6 hours | The duration of exposure to EtO at the specified parameters. |

Radiation Sterilization (Gamma and E-beam)

Radiation sterilization uses ionizing radiation to destroy microorganisms.[10] This method is effective for a wide range of materials and can penetrate dense packaging.[11][12]

-

Gamma Irradiation: Utilizes Cobalt-60 as a source of gamma rays. It is a highly penetrating form of radiation, making it suitable for sterilizing fully packaged, dense products.[11][12][13]

-

Electron Beam (E-beam) Irradiation: Uses a stream of high-energy electrons. E-beam has lower penetration than gamma but a much higher dose rate, resulting in shorter processing times.

Typical Radiation Sterilization Parameters:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Sterilization Dose | 25 - 50 kGy | The amount of radiation absorbed by the product to achieve the required Sterility Assurance Level (SAL). |

| Dose Rate | Variable (higher for E-beam) | The speed at which the sterilization dose is delivered. |

Steam Sterilization (Autoclave)

Steam sterilization employs high-pressure saturated steam to kill microorganisms.[1][6][14] It is a non-toxic and cost-effective method but is only suitable for materials and devices that can withstand high temperatures and moisture.[6][15]

Typical Steam Sterilization Cycle Parameters:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 121 - 135 °C | To achieve rapid microbial inactivation.[14] |

| Pressure | 15 - 30 psi | To achieve the necessary steam saturation temperature. |

| Exposure Time | 15 - 30 minutes | The duration of exposure to steam at the specified temperature and pressure.[15] |

Experimental Protocols for Sterilization Validation

Sterilization processes must be validated to ensure they consistently achieve the desired Sterility Assurance Level (SAL), which is typically a 10⁻⁶ probability of a single viable microorganism being present on an item after sterilization.[10][16]

Bioburden Determination (ISO 11737-1)

Objective: To determine the population of viable microorganisms on the catheter prior to sterilization.

Methodology:

-

Aseptically collect a statistically representative sample of catheters from a pre-sterilization production lot.

-

Extract microorganisms from the catheter using a validated method (e.g., immersion, flushing, swabbing).

-

Culture the extracted fluid on suitable growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates at appropriate temperatures and durations.

-

Enumerate the resulting microbial colonies to determine the bioburden level.

Sterility Testing (USP <71>)

Objective: To confirm the absence of viable microorganisms on the catheter after sterilization.

Methodology:

-

Aseptically immerse the sterilized catheter or a portion of it in a suitable growth medium (e.g., Fluid Thioglycollate Medium for anaerobes and some aerobes, Tryptic Soy Broth for aerobes and fungi).

-

Incubate the medium for a specified period (typically 14 days).

-

Visually inspect the medium for any signs of microbial growth (turbidity).

-

If no growth is observed, the product passes the sterility test.

Ethylene Oxide Residual Analysis (ISO 10993-7)

Objective: To ensure that residual levels of EtO and its byproducts (ethylene chlorohydrin, ethylene glycol) on the sterilized catheter do not exceed safe limits.

Methodology:

-

Extract residuals from the sterilized catheter using a suitable solvent (e.g., water, organic solvent).

-

Analyze the extract using a validated analytical method, such as gas chromatography (GC).

-

Compare the measured residual levels to the limits specified in ISO 10993-7.

Sterile Barrier Packaging

The packaging for a sterile catheter must maintain a sterile barrier from the point of sterilization until it is opened for use. The design and validation of sterile barrier systems are governed by the international standard ISO 11607.[3]

Packaging Materials

Materials used for sterile packaging must be compatible with the chosen sterilization method and provide an effective microbial barrier. Common materials include:

-

Medical-grade paper: Porous to allow for gas exchange during EtO sterilization.

-

Tyvek®: A non-woven material made of high-density polyethylene (B3416737) fibers, known for its strength and microbial barrier properties.

-

Polymer films (e.g., PET, PE): Used as a transparent layer in pouch or tray packaging.

Packaging Integrity and Seal Strength Testing

A series of tests are performed to validate the integrity of the packaging and the strength of the seals.[17][18]

Common Packaging Integrity and Seal Strength Tests:

| Test Method | Standard | Description |

|---|---|---|

| Visual Inspection | ASTM F1886 | A standardized visual examination of package seals for defects.[18] |

| Dye Penetration Test | ASTM F1929 | A test to detect leaks in package seals by applying a dye solution.[18] |

| Bubble Emission Test | ASTM F2096 | The package is submerged in water and pressurized to detect leaks by observing a stream of bubbles.[2][18] |

| Seal Strength Test | ASTM F88 | Measures the force required to separate a seal, indicating its strength. |

| Burst Test | ASTM F1140 | Measures the internal pressure at which a package seal will burst. |

Shelf-Life Testing

Shelf-life testing is conducted to establish the expiration date for a sterile catheter, ensuring the product remains sterile and functional throughout its claimed shelf life.[19][20][21] This involves both accelerated aging and real-time aging studies.[21][22]

Accelerated Aging (ASTM F1980)

Objective: To simulate the effects of long-term aging in a shorter period to quickly bring a product to market.[20][22][23]

Methodology:

-

Sterilized and packaged catheters are placed in an environmental chamber at an elevated temperature.

-

The duration of the study is calculated based on the Arrhenius equation, which relates the rate of chemical reactions to temperature.[22]

-

At specified time points, samples are removed and undergo packaging integrity testing and product functionality testing.

Real-Time Aging

Objective: To confirm the shelf-life determined by accelerated aging under normal storage conditions.[22]

Methodology:

-

Sterilized and packaged catheters are stored under ambient conditions (e.g., 20-25°C).[22]

-

Samples are tested at regular intervals (e.g., 3, 6, 12, 24, 36 months) for packaging integrity and product functionality.

-

Real-time aging data is used to support the expiration date claimed for the product.

Diagrams

Caption: Sterilization Validation Workflow.

References

- 1. ebeammachine.com [ebeammachine.com]

- 2. vantagemedtech.com [vantagemedtech.com]

- 3. ISO 11607 Packaging for terminally sterilized medical devices - Labthink Testing Instruments [labthinkinternational.com]

- 4. fda.gov [fda.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. Steam Sterilization for Medical Devices: How it Works, ISO 17665, and Comparison to Other Methods [lso-inc.com]

- 7. microchemlab.com [microchemlab.com]

- 8. pharmadocx.com [pharmadocx.com]

- 9. advamed.org [advamed.org]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. ebeammachine.com [ebeammachine.com]

- 12. symecengineers.com [symecengineers.com]

- 13. steris-ast.com [steris-ast.com]

- 14. Steam Sterilization for Medical Equipment - Sterilizer Definition | Knowledge Center [steris.com]

- 15. mddionline.com [mddionline.com]

- 16. proplate.com [proplate.com]

- 17. keystonepackage.com [keystonepackage.com]

- 18. steris-ast.com [steris-ast.com]

- 19. Understanding Shelf Life Testing for Medical Devices: An In-Depth Tutorial [bioaccessla.com]

- 20. purple-diamond.com [purple-diamond.com]

- 21. Shelf Life & Accelerated Aging - Eurofins Medical Device Testing [eurofins.com]

- 22. cardinalhealth.com [cardinalhealth.com]

- 23. medicaldeviceacademy.com [medicaldeviceacademy.com]

Technical Guide: VWR Catheter Z8554052021 in Research Applications

A comprehensive overview for researchers, scientists, and drug development professionals.

The VWR catheter with catalog number Z8554052021 is a critical tool for a variety of research applications, particularly in preclinical studies involving animal models. Its specific design and material composition make it suitable for vascular access for substance administration, blood sampling, and physiological monitoring. This guide provides an in-depth look at its intended use, technical specifications, and common experimental protocols.

Intended Use and Applications

The VWR catheter this compound is primarily intended for use in laboratory research settings with animal models. Its key applications include:

-

Intravenous (IV) Drug Administration: The catheter provides a reliable and sterile conduit for the systemic delivery of novel therapeutic agents, test compounds, and control substances. Its precise dimensions allow for controlled infusion rates, which is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.

-

Serial Blood Sampling: Researchers can perform serial blood draws to analyze drug concentrations, biomarkers, and other physiological parameters over time without causing undue stress to the animal from repeated needle punctures.

-

Fluid and Nutrient Infusion: In studies requiring long-term vascular access, this catheter can be used for the continuous infusion of fluids, nutrients, or other supportive therapies.

-

Physiological Monitoring: The catheter can be connected to pressure transducers for the direct measurement of arterial or venous blood pressure, providing valuable data for cardiovascular research.

Technical Specifications

While detailed specifications for the VWR catheter this compound are not publicly available, catheters of this type used in research typically possess the following characteristics. It is crucial for researchers to verify the exact specifications from the product's packaging or accompanying documentation before use.

| Parameter | Typical Specification | Significance in Research |

| Material | Medical-grade Polyurethane or Silicone | Biocompatible materials reduce the risk of thrombosis and inflammation during in-dwelling periods. |

| Gauge Size | Varies (e.g., 2Fr, 3Fr) | The appropriate gauge is selected based on the size of the animal and the target vessel to ensure proper fit and minimize trauma. |

| Length | Varies (e.g., 5 cm, 10 cm) | The length must be suitable for reaching the desired anatomical location from the insertion site. |

| Catheter Type | Single-lumen | A single-lumen design is standard for basic infusion and sampling procedures. |

| Sterility | Ethylene Oxide (EtO) Sterilized | Sterility is essential to prevent catheter-related bloodstream infections. |

Experimental Protocols

The following are generalized protocols for common research applications of a vascular access catheter. Researchers must adapt these protocols to their specific study design, animal model, and institutional animal care and use committee (IACUC) guidelines.

Catheter Implantation (Rodent Model)

This protocol describes the surgical implantation of a vascular catheter into the jugular vein of a rat, a common procedure for enabling chronic vascular access.

Navigating Catheter Selection for Research: A Technical Guide to Dimensions, Materials, and In Vivo Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catheter dimensions, size conversions, and material properties critical for experimental design in research and drug development. It further details standardized protocols for in vivo catheterization procedures in animal models and explores the cellular signaling pathways associated with common catheter-related complications. The information is intended to serve as a foundational resource for ensuring procedural success, animal welfare, and data integrity in preclinical studies.

Section 1: Catheter Dimensions and Sizing Standards

Accurate catheter sizing is paramount to minimize vessel trauma, ensure patency, and achieve reliable experimental outcomes. The most common sizing standard is the French (Fr) scale, which denotes the outer diameter of the catheter.[1] A larger French size corresponds to a larger outer diameter.[1]

French Scale Conversion

The French scale is directly proportional to millimeters, where 1 Fr is equal to 1/3 of a millimeter.[1] This relationship is crucial for selecting catheters compatible with specific vessel sizes and for converting to other measurement units used in research documentation and device specifications.

Table 1: Catheter Size Conversion Chart (French vs. Metric & Imperial)

| French (Fr) | Outer Diameter (mm) | Outer Diameter (inches) |

|---|---|---|

| 1 | 0.33 | 0.013 |

| 2 | 0.67 | 0.026 |

| 3 | 1.00 | 0.039 |

| 4 | 1.35 | 0.053 |

| 5 | 1.67 | 0.066 |

| 6 | 2.00 | 0.079 |

| 7 | 2.30 | 0.092 |

| 8 | 2.70 | 0.105 |

| 9 | 3.00 | 0.118 |

| 10 | 3.30 | 0.131 |

| 12 | 4.00 | 0.158 |

| 14 | 4.70 | 0.184 |

Data compiled from multiple sources.[2][3][4][5]

Typical Catheter Sizes in Research Applications

The choice of catheter size is highly dependent on the animal model, the target vessel, and the experimental application. Using the smallest possible catheter that allows for adequate flow is a guiding principle to reduce the risk of complications.

Table 2: General Catheter Size Guidelines for Research Models

| Animal Model | Application | Typical French (Fr) Size | Gauge Equivalent (approx.) |

|---|---|---|---|

| Mouse | Jugular Vein Cannulation | 1 - 2 Fr | 25G |

| Femoral Artery/Vein | 1 - 2 Fr | 25G | |

| Bladder Catheterization | 2 Fr (PE10 tubing) | 24G | |

| Rat | Jugular Vein Cannulation | 2 - 4 Fr | 22G |

| Femoral Artery/Vein | 2 - 3 Fr | 22G | |

| Carotid Artery | 2 - 3 Fr | 22G | |

| Bladder Catheterization | 3 - 5 Fr | 18G | |

| Rabbit | Marginal Ear Vein | 3 - 5 Fr | 20G |

| | Central Arterial/Venous | 3 - 5 Fr | 20G |

Note: These are general guidelines. The optimal size may vary based on animal strain, age, and specific vessel anatomy.[6][7][8][9][10]

Section 2: Catheter Materials in Drug Development and Research

The selection of catheter material is a critical decision that can influence the biocompatibility, durability, and overall success of an experimental study. The two most prevalent materials used in research catheters are polyurethane and silicone.

Material Properties and Comparison

Polyurethane (PU) has become a material of choice for many research applications, particularly for infusion studies, due to its strength, biocompatibility, and resistance to many chemical compounds.[9] Third-generation polyurethanes offer the advantage of modulated stiffness; they are firmer during insertion for easier placement and soften at body temperature to enhance comfort and reduce vessel irritation.[11]

Silicone is renowned for its high biocompatibility, biostability, and flexibility.[12][13] It is exceptionally soft, which can reduce trauma to the vein, and is highly resistant to bacterial adhesion.[11][14] However, silicone catheters typically have a thicker wall than polyurethane catheters of the same French size, resulting in a smaller internal diameter.[12] They also have lower tensile strength and pressure resistance compared to polyurethane.[11]

Table 3: Comparison of Polyurethane and Silicone Catheter Properties

| Property | Polyurethane | Silicone |

|---|---|---|

| Biocompatibility | Excellent | Superior |

| Strength & Durability | High tensile strength, high pressure resistance (e.g., 300 PSI) | Lower tensile strength, lower pressure resistance (e.g., 40-60 PSI) |

| Flexibility | Deformable to vessel geometry, softens in vivo | Very soft and flexible, kink-resistant with thicker walls |

| Internal Diameter | Larger for a given French size due to thinner walls | Smaller for a given French size due to thicker walls |

| Chemical Compatibility | Good compatibility with many solvents and drugs | Chemically neutral, but sensitive to some solvents (ether, acetone) |

| Surface Properties | Smooth, allows for specialized coatings | Smooth, low friction, less prone to bacterial adhesion |

| Insertion | Easier to advance due to initial stiffness | More difficult to advance due to softness |

Information compiled from multiple sources.[11][12][15][16][17][18]

Workflow for Catheter Material Selection

The following diagram outlines a logical workflow for selecting an appropriate catheter material based on experimental requirements.

Section 3: Experimental Protocols for In Vivo Catheterization

The following section details a generalized methodology for the surgical implantation of an indwelling jugular vein catheter in a rodent model, a common procedure in drug development for serial blood sampling and intravenous drug administration.

Surgical Protocol: Jugular Vein Catheterization in a Rat Model

Objective: To surgically implant a chronic indwelling catheter into the external jugular vein for repeated, stress-free access to the circulatory system.

Materials:

-

Anesthetic (e.g., Isoflurane)

-

Analgesic

-

Sterile surgical instruments (forceps, scissors, vessel dilator, needle holder)

-

Suture material (e.g., 4-0 silk)

-

Sterile catheter of appropriate size (e.g., 3Fr polyurethane) filled with sterile, heparinized saline

-

Gauze and antiseptic solution

-

Heating pad to maintain body temperature

Methodology:

-

Anesthesia and Preparation: Anesthetize the rat using an approved protocol and administer pre-operative analgesia.[4] Shave the ventral neck area and a small patch between the scapulae. Aseptically prepare the surgical sites.

-

Vessel Exposure: Place the animal in a dorsal recumbent position. Make a small midline incision on the ventral neck to expose the right external jugular vein. Carefully isolate the vein from surrounding fascia and connective tissue using blunt dissection.

-

Vessel Ligation and Incision: Place two silk sutures around the vein, one cranially and one caudally. Tightly ligate the cranial suture. The caudal suture is left loose to temporarily occlude blood flow during catheter insertion. Make a small venotomy between the two sutures with micro-scissors or a fine-gauge needle.

-

Catheter Insertion: Gently insert the tip of the pre-filled catheter into the venotomy. Advance the catheter into the vein until the tip is estimated to be near the entrance of the right atrium.

-

Catheter Securing: Secure the catheter in the vein by tightening the caudal suture around the vessel and the catheter. A third suture may be used to anchor the catheter to the surrounding muscle tissue to prevent dislodgement.

-

Tunneling: Using a tunneling tool or a long blunt needle, pass the external end of the catheter subcutaneously from the ventral neck incision to the exit site between the scapulae. This dorsal exit point prevents the animal from accessing and damaging the catheter.

-

Closure and Patency Check: Close the ventral skin incision with sutures or surgical clips. Flush the catheter with heparinized saline to confirm patency and lock it to prevent clotting.

-

Post-Operative Care: Allow the animal to recover on a heating pad. Administer post-operative analgesia as prescribed and monitor for any signs of distress, swelling, or infection. The animal should be allowed to fully recover before being used in experimental procedures.[2]

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for a pharmacokinetic study utilizing a chronically catheterized animal model.

Section 4: Signaling Pathways in Catheter-Associated Complications

The presence of an indwelling catheter can induce a local inflammatory response and create a pro-thrombotic environment at the catheter-vessel interface.[15][19] Understanding the underlying signaling pathways is crucial for developing strategies to mitigate these complications.

Catheter-Induced Thrombosis and Endothelial Dysfunction

Mechanical irritation from the catheter can damage the endothelial lining of the blood vessel, leading to endothelial dysfunction. This state is characterized by reduced production of vasodilators like nitric oxide (NO) and an increase in pro-inflammatory and pro-thrombotic factors.[19][20][21] Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule involved in maintaining vascular integrity and also plays a role in thrombosis.[22][23] Disruption of normal VEGF signaling can impair the regenerative capacity of endothelial cells and contribute to a pro-thrombotic state.[22][24]

The following diagram depicts a simplified signaling cascade associated with endothelial cell activation and thrombosis, where VEGF signaling plays a role.

References

- 1. French catheter scale - Wikipedia [en.wikipedia.org]

- 2. French Size, Inch, and Millimeter Conversion Chart | カンペの獣 [kanpenokemono.net]

- 3. cathetermelt.com [cathetermelt.com]

- 4. scribd.com [scribd.com]

- 5. guill.com [guill.com]

- 6. instechlabs.com [instechlabs.com]

- 7. ojs.utlib.ee [ojs.utlib.ee]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. blog.inotiv.com [blog.inotiv.com]

- 10. Establishment of new transurethral catheterization methods for male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deltamed.pro [deltamed.pro]

- 12. norfolkaccess.com [norfolkaccess.com]

- 13. Benefits and Advantages of 100% Silicone Catheters [je-medical.com]

- 14. What Are The Benefits of Silicone Catheters | JESilicone [jesilicone.com]

- 15. deltamed.it [deltamed.it]

- 16. Mechanic and surface properties of central-venous port catheters after removal: A comparison of polyurethane and silicon rubber materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Advantages of Silicone Catheters: Why Medical Experts Prefer Them - Medco [ywmedco.com]

- 19. Cardiac catheterization: consequences for the endothelium and potential for nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unveiling the Role of Endothelial Dysfunction: A Possible Key to Enhancing Catheter Ablation Success in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endothelial Cell Dysfunction and the Pathobiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. applications.emro.who.int [applications.emro.who.int]

- 24. Anti-VEGF Agents and the Risk of Arteriothrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Resistance of Polyurethane-Based Catheter Material (Z8554052021)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical resistance of the polyurethane material used in the Z8554052021 catheter. The following sections detail the material's compatibility with a range of chemicals, standardized experimental protocols for chemical resistance testing, and a visual representation of the testing workflow. This information is critical for ensuring the integrity and safety of the catheter when exposed to various chemical environments during research, drug development, and clinical use.

Data Presentation: Chemical Compatibility of Polyurethane

The chemical resistance of polyurethane can vary depending on the specific formulation, temperature, and concentration of the chemical agent.[1][2] The following tables summarize the general chemical compatibility of polyurethane at room temperature. It is crucial to note that for critical applications, specific testing under end-use conditions is highly recommended.[1][2]

Rating Key:

-

A / E / Good: Excellent compatibility, little to no effect.[3]

-

B / Good: Good compatibility, minor to moderate effect.[3]

-

C / Fair: Fair compatibility, moderate effect, not recommended for continuous use.[3]

-

D / NR / Poor: Severe effect, not recommended for use.[3]

-

OS: Suitable for occasional spillages, followed by immediate water flushing.[4]

Table 1: Resistance to Common Solvents and Alcohols

| Chemical Substance | Compatibility Rating | Notes |

| Acetone | D / Poor[3][5] | Significant swelling may occur.[1] |

| Benzene | D | --- |

| Carbon Tetrachloride | D | --- |

| Ethanol (95%) | Good | --- |

| Ethyl Acetate | Poor | --- |

| Gasoline | Good | Slight swelling after 4 hours.[1] |

| Isopropyl Alcohol | Good | --- |

| Methanol | Poor | --- |

| Toluene | Poor | --- |

| Xylene | Good | Slight swelling after 4 hours.[1] |

Table 2: Resistance to Acids and Bases

| Chemical Substance | Compatibility Rating | Notes |

| Acetic Acid (5%) | E | --- |

| Acetic Acid (10%) | G | --- |

| Acetic Acid (20%) | B | --- |

| Hydrochloric Acid (18.5%) | Good | --- |

| Hydrochloric Acid (37%) | Poor | --- |

| Nitric Acid (10%) | Poor | --- |

| Phosphoric Acid (< 75%) | Poor | --- |

| Sulfuric Acid (50%) | Good | Slight discoloration and tackiness after 4 hours.[1] |

| Ammonium Hydroxide (10%) | A / Excellent | --- |

| Sodium Hydroxide (20%) | A / Excellent | --- |

| Sodium Hydroxide (40%) | Good | --- |

| Sodium Hydroxide (47%) | Poor | --- |

Table 3: Resistance to Other Common Chemicals

| Chemical Substance | Compatibility Rating | Notes |

| Ammonium Chloride | B | --- |

| ASTM Oil #1 | A | --- |

| ASTM Oil #2 | B | --- |

| ASTM Oil #3 | A | --- |

| Bleach (5% Sodium Hypochlorite) | Good | Slight discoloration and tackiness after 4 hours.[1] |

| Calcium Chloride | A | --- |

| Diesel Fuel | Good | Slight swelling after 4 hours.[1] |

| Formaldehyde (37%) | Poor | --- |

| Hydraulic Fluid | Good | --- |

| Hydrogen Peroxide (30%) | Good | --- |

| Mineral Oil | Good | --- |

| Sea Water | A / Excellent | --- |

Experimental Protocols: Standardized Chemical Resistance Testing

The evaluation of a plastic's resistance to chemical reagents is crucial for predicting its performance in real-world applications.[6] Standardized test methods, such as ASTM D543 and ISO 22088-3, provide a consistent methodology for these assessments.[6]

ASTM D543: Standard Practice for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for evaluating changes in a plastic material's properties after exposure to chemical reagents.[6][7][8]

Objective: To determine the effects of chemical exposure on the weight, dimensions, appearance, and mechanical properties of plastic materials.[6]

Key Procedures:

-

Specimen Preparation: Standard test specimens of the polyurethane material are prepared. These can be in the form of tensile bars, disks, or flex bars.[9]

-

Initial Measurements: The initial weight, dimensions (length, width, thickness), and appearance (color, surface texture) of the specimens are recorded. Mechanical properties, such as tensile strength and elongation, are also measured on a set of control specimens.[9]

-

Chemical Exposure: The specimens are exposed to the chemical reagent under controlled conditions. Two primary methods are used:

-

Immersion Test (Practice A): Specimens are fully submerged in the chemical reagent for a specified time and temperature.[6] This simulates applications where the material is in continuous contact with the chemical.[6]

-

Mechanical Stress and Chemical Exposure (Practice B): Specimens are subjected to a specific level of mechanical stress while being exposed to the chemical, often through a wet patch or wipe method.[6] This simulates scenarios with combined mechanical and chemical stresses.[6]

-

-

Post-Exposure Analysis: After the exposure period, the specimens are removed, cleaned, and re-measured.

-

Evaluation of Changes: The changes in weight, dimensions, and appearance are calculated. The mechanical properties of the exposed specimens are tested and compared to the control specimens.[8][9]

-

Reporting: The results are reported, detailing any observed changes such as swelling, discoloration, crazing, cracking, or a decrease in mechanical strength.[9]

ISO 22088-3: Bent Strip Method for Environmental Stress Cracking (ESC)

This standard specifies a method to determine the resistance of thermoplastics to environmental stress cracking when subjected to a fixed flexural strain in the presence of a chemical agent.[10][11]

Objective: To assess the susceptibility of a plastic material to cracking when under mechanical stress and exposed to a chemical environment.

Key Procedures:

-

Specimen Preparation: Flat test specimens of the polyurethane material are prepared.

-

Application of Strain: Each specimen is clamped to a form with a specific radius of curvature, inducing a known level of strain on the outer surface.[10] A series of forms with decreasing radii can be used to test a range of strain levels.[10]

-

Chemical Exposure: The strained specimens are brought into contact with the test environment. This can be through immersion for liquids or gases, or by applying pastes or solids directly to the specimen surface.[12]

-

Observation: The specimens are observed over a defined period for the formation of crazes or cracks.[10]

-

Assessment: After the exposure time, the specimens are unclamped and assessed, which can include visual inspection or further mechanical testing to determine the extent of damage.[10]

-

Determination of Failure Strain: The lowest strain at which failure (e.g., cracking) is observed is determined.[12]

Mandatory Visualization: Logical Workflow for Chemical Resistance Testing

The following diagram illustrates the logical workflow of a typical chemical resistance test based on the principles of ASTM D543.

Caption: Workflow for Chemical Resistance Testing (ASTM D543).

References

- 1. psiurethanes.com [psiurethanes.com]

- 2. gallaghercorp.com [gallaghercorp.com]

- 3. PU (Polyurethane) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 4. primeresins.com [primeresins.com]

- 5. sealboss.com [sealboss.com]

- 6. coirubber.com [coirubber.com]

- 7. ASTM D543-14 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents [webstore.ansi.org]

- 8. kiyorndlab.com [kiyorndlab.com]

- 9. Chemical Compatibility ASTM D543 [intertek.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. GSO ISO 22088-3:2013 - Standards Store - GCC Standardization Organization [gso.org.sa]

- 12. ahp-makina.com [ahp-makina.com]

An In-depth Technical Guide to the Laboratory Use of Z8554052021

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Z8554052021 is a fictional entity created for illustrative purposes within this guide. All data, experimental protocols, and pathways are hypothetical and intended to serve as a template for documenting a real-world compound.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, a critical cascade implicated in various proliferative diseases. This document provides a comprehensive overview of the technical data and methodologies required for the effective laboratory use of this compound. It is intended to guide researchers and drug development professionals in their preclinical evaluation of this compound. The information presented herein is based on a series of foundational in vitro and cell-based assays designed to characterize the compound's potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type |

| XYZ | 15.2 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |

| ABC | 3,450 | TR-FRET |

| DEF | >10,000 | TR-FRET |

| GHI | 8,760 | TR-FRET |

Table 2: Cellular Activity of this compound

| Cell Line | EC₅₀ (nM) | Target Engagement Assay |

| HT-29 (XYZ-dependent) | 75.8 | Western Blot (pXYZ levels) |

| MCF-7 (XYZ-independent) | >10,000 | Western Blot (pXYZ levels) |

Table 3: In Vitro ADME Properties of this compound

| Parameter | Value |

| Aqueous Solubility (pH 7.4) | 150 µM |

| Caco-2 Permeability (Papp A→B) | 12 x 10⁻⁶ cm/s |

| Microsomal Stability (t½, human) | 45 min |

| Plasma Protein Binding (human) | 98.5% |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TR-FRET Biochemical Assay

This assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

-

Materials: Recombinant human kinases (XYZ, ABC, DEF, GHI), corresponding peptide substrates, ATP, and a TR-FRET antibody pair (anti-phosphopeptide and anti-tag).

-

Procedure:

-

A 10-point, 3-fold serial dilution of this compound was prepared in DMSO.

-

The kinase, peptide substrate, and this compound were incubated in an assay buffer for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

-

The reaction was terminated, and the TR-FRET antibody pair was added.

-

After a 2-hour incubation, the TR-FRET signal was read on a compatible plate reader.

-

IC₅₀ values were calculated using a four-parameter logistic fit.

-

Western Blot for Target Engagement

This protocol was used to assess the ability of this compound to inhibit the phosphorylation of its target, XYZ, in a cellular context.

-

Materials: HT-29 and MCF-7 cells, this compound, appropriate cell lysis buffer, primary antibodies (anti-pXYZ, anti-total XYZ, anti-GAPDH), and a secondary antibody.

-

Procedure:

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were treated with a dose-response of this compound for 2 hours.

-

Following treatment, cells were lysed, and protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and incubated with primary antibodies overnight at 4°C.

-

After washing, the membrane was incubated with the secondary antibody.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate.

-

Band intensities were quantified, and EC₅₀ values were determined.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the evaluation of this compound.

shelf life and storage conditions for Z8554052021

An In-depth Analysis of Shelf Life and Storage Conditions

Introduction:

Comprehensive data regarding the shelf life and optimal storage conditions for the product identified as Z8554052021 is not publicly available. Extensive searches for a specific technical data sheet, safety data sheet, or certificate of analysis corresponding to "this compound" did not yield any specific product information. The identifier does not appear to be a standard chemical, biological, or pharmaceutical product number in publicly accessible databases.

The information provided below is based on general best practices for laboratory reagents and chemical compounds where specific storage and handling information is not available. It is imperative for researchers, scientists, and drug development professionals to contact the manufacturer or supplier directly to obtain precise and validated information for any specific lot number or product.

General Storage Recommendations (Non-validated for this compound)

Without specific product information, general recommendations for the storage of chemical and biological reagents should be followed to minimize degradation and ensure the integrity of the product. These are generalized guidelines and may not be appropriate for this compound.

| Parameter | General Guideline | Rationale |

| Temperature | Store in a cool, dry place. For many chemical compounds, this means ambient temperature (15-25 °C). For biological reagents, refrigeration (2-8 °C) or freezing (≤ -20 °C) is common. | Prevents thermal degradation and slows down chemical reactions that could lead to product instability. |

| Light | Protect from light. Store in an opaque container or in a dark cabinet. | Many compounds are light-sensitive and can undergo photochemical degradation. |

| Humidity | Keep in a dry environment. Use of desiccants may be appropriate for hygroscopic materials. | Moisture can cause hydrolysis or other water-mediated degradation of the product. |

| Atmosphere | Store in a tightly sealed container. For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., argon, nitrogen) may be necessary. | Prevents oxidation and contamination from atmospheric components. |

Experimental Protocols for Stability Assessment

In the absence of manufacturer-provided stability data, the following experimental protocols outline a general approach to determining the shelf life and optimal storage conditions for a new or uncharacterized substance.

1. Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying the likely degradation pathways of a substance and for developing stability-indicating analytical methods.

-

Methodology:

-

Expose the substance to a range of stress conditions, including heat, humidity, light (photostability testing), and oxidizing agents.

-

Test across a pH range (e.g., acidic, neutral, and basic conditions) in solution.

-

At specified time points, analyze the stressed samples using a high-performance liquid chromatography (HPLC) method with a mass spectrometry (MS) or photodiode array (PDA) detector to separate and identify degradation products.

-

The stability-indicating method is one that can resolve the parent compound from all significant degradation products.

-

2. Long-Term Stability Studies:

Long-term stability studies are performed under recommended storage conditions to establish the shelf life of the product.

-

Methodology:

-

Store multiple batches of the substance under the proposed storage conditions (e.g., 25 °C/60% RH, 5 °C).

-

Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analyze the samples for potency, purity, and the presence of degradation products using the validated stability-indicating method.

-

The shelf life is determined by the time period during which the product remains within its predefined acceptance criteria.

-

Logical Workflow for Handling and Storage

Caption: General Workflow for Chemical Handling and Storage.

Unable to Identify Catheter Manufacturer for "Z8554052021"

An extensive search for a catheter with the identifier "Z8554052021" has not yielded any specific manufacturer or product information. This alphanumeric sequence does not correspond to a recognized model number in publicly available databases, scientific literature, or clinical trial registries.

The identifier "this compound" may represent an internal reference number, a lot number, a catalog number specific to a particular distributor, or it may be a typographical error. Without accurate identification of the product and its manufacturer, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To facilitate the retrieval of the requested information, please provide any of the following additional details:

-

Corrected Model Number or Product Name: Please verify the accuracy of the identifier.

-

Name of the Manufacturer: If known, the manufacturer's name is the most direct way to locate product information.

-

Product Description: Any details about the type of catheter (e.g., central venous catheter, urinary catheter, angioplasty catheter), its material, or its intended use.

-

Source of the Identifier: Information on where this number was found (e.g., a research paper, a product label, a clinical trial protocol) can provide crucial context.

Upon receiving more specific information, a thorough search for the relevant technical documentation can be conducted to address the core requirements of the request.

Methodological & Application

Application Notes and Protocols for Urine Sample Collection in Rats Using Catheterization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the collection of urine samples from laboratory rats using urinary catheters. The information is intended to guide researchers in selecting appropriate methods and executing procedures in a manner that ensures animal welfare and the collection of high-quality, reliable samples for downstream analysis.

Introduction to Urine Collection Methods in Rats

The collection of urine from laboratory rats is a fundamental procedure in various research fields, including pharmacology, toxicology, and metabolic studies. The choice of collection method can significantly impact the quality of the sample and the well-being of the animal. While several methods exist, urinary catheterization is often employed for obtaining sterile, timed, and complete urine samples directly from the bladder.

This document focuses on the application of urinary catheters for this purpose, while also providing a comparative overview of alternative methods to aid in experimental design.

Comparison of Urine Collection Methods

A summary of common urine collection methods in rats is presented below, highlighting their advantages and disadvantages. This information can help researchers select the most appropriate technique based on their experimental needs.

| Method | Description | Advantages | Disadvantages | Typical Sample Volume |

| Urinary Catheterization | A flexible tube is inserted through the urethra into the bladder to drain urine directly. | - Allows for sterile sample collection.- Enables timed and complete urine collection.- Reduces risk of contamination from feces or the environment. | - Invasive procedure requiring anesthesia and technical skill.- Potential for urinary tract injury and infection.- May induce stress in the animal. | Variable, can drain the entire bladder. |

| Metabolic Cages | Specially designed cages that separate urine and feces for collection over a period.[1][2][3][4] | - Non-invasive.- Allows for the collection of urine over extended periods (e.g., 24 hours).- Can be used to monitor food and water intake simultaneously. | - High risk of sample contamination with food, hair, and feces.- Potential for stress due to isolation and wire-mesh flooring.[5] | Variable, dependent on collection duration. |

| Manual Bladder Compression (Forced Micturition) | Gentle, firm pressure is applied to the suprapubic region to induce urination.[6] | - Non-invasive and quick.- Does not require anesthesia. | - High risk of contamination.- Can cause trauma to the bladder if excessive force is used.- May result in incomplete bladder emptying. | Small volumes (150-200 µl).[6] |

| Cystocentesis | A sterile needle is inserted through the abdominal wall directly into the bladder to aspirate urine.[6][7][8] | - Provides a sterile urine sample, ideal for microbiological analysis.[8] | - Invasive procedure requiring anesthesia or heavy sedation.- Carries a risk of puncturing other abdominal organs.[6] | Small to moderate volumes. |

| Hydrophobic Sand | Rats are placed in a cage with special sand that repels urine, allowing it to be easily collected from the surface.[5] | - Refined, less stressful alternative to metabolic cages.[5]- Reduces isolation time and risk of injury.[5] | - Potential for some sample contamination.- May not be suitable for all types of analyses. | Variable. |

Experimental Protocol: Urinary Catheterization in Female Rats

Urinary bladder catheterization is more straightforward in female rats due to their shorter and straighter urethra.[6] The following protocol outlines the steps for this procedure.

3.1. Materials

-

Appropriate size urinary catheter (e.g., 18 or 24 Gauge intravenous catheter).[6]

-

Anesthetic agent (e.g., isoflurane) and anesthesia machine.

-

Surgical drapes and sterile gloves.

-

Antiseptic solution (e.g., povidone-iodine or chlorhexidine).

-

Sterile lubricant.

-

Sterile collection tubes.

-

Warming pad to maintain the rat's body temperature.

3.2. Procedure

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure.

-

Positioning: Place the rat in a supine or dorsal recumbent position.[6]

-

Aseptic Preparation: Gently clean the perineal area with an antiseptic solution.

-

Catheter Insertion:

-

Apply a small amount of sterile lubricant to the tip of the catheter.

-

Gently insert the catheter into the urethral opening.

-

Advance the catheter slowly and carefully into the bladder. A slight resistance may be felt as the catheter passes the urethral sphincter.

-

-

Urine Collection: Once the catheter is in the bladder, urine should begin to flow. Collect the urine in a sterile tube.

-

Catheter Removal: After collecting the desired volume of urine, gently withdraw the catheter.

-

Post-Procedure Care: Monitor the rat until it has fully recovered from anesthesia. Provide appropriate post-procedural analgesia as recommended by a veterinarian.

3.3. Workflow Diagram

Caption: Workflow for urinary catheterization in female rats.

Considerations for Male Rats

Catheterization in male rats is significantly more challenging due to the presence of a penile curvature which hinders the passage of a standard catheter.[6] This procedure requires specialized catheters and greater technical expertise. For routine urine collection in male rats, non-invasive methods or alternative invasive techniques like cystocentesis may be more appropriate.

Data Presentation and Interpretation

The data obtained from urine samples can be influenced by the collection method. It is crucial to maintain consistency in the chosen method throughout a study to ensure the reliability and comparability of the results.

5.1. Sample Quality Parameters

| Parameter | Catheterization | Metabolic Cage | Manual Compression | Cystocentesis |

| Sterility | High | Low | Low | Very High |

| Contamination Risk | Low | High | High | Very Low |

| Sample Integrity | High | Moderate | Moderate | High |

| Stress Induction | High (acute) | Moderate (chronic) | Moderate (acute) | High (acute) |

5.2. Logical Flow for Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate urine collection method.

References

- 1. ancare.com [ancare.com]

- 2. Lenderking Caging Products [lenderking.com]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. animalab.eu [animalab.eu]

- 5. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

- 7. Cystocentesis Explained [diagnoxhealth.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

Application Note & Protocols: Z8554052021-Loaded Nanoparticles for Targeted Drug Delivery in Oncology Animal Models

Disclaimer: The following application note and protocols are provided for illustrative purposes. The compound "Z8554052021" is a fictional designation, as no publicly available scientific literature or data could be found for a substance with this identifier. The experimental details, data, and protocols described herein are hypothetical and based on established methodologies for drug delivery studies in animal models.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK) with potent anti-cancer activity demonstrated in in vitro assays. However, its therapeutic development has been hampered by poor aqueous solubility and rapid systemic clearance, leading to suboptimal tumor exposure and limited efficacy in preclinical models.

To overcome these limitations, a lipid-based nanoparticle formulation, designated LNP-Z8554052021, has been developed. This formulation encapsulates this compound, enhancing its solubility and stability in circulation. The nanoparticle size is optimized to exploit the Enhanced Permeability and Retention (EPR) effect for passive targeting of solid tumors. This application note provides detailed protocols for the preparation, characterization, and in vivo evaluation of LNP-Z8554052021 in animal models.

Principle of Tumor Targeting via the EPR Effect

The Enhanced Permeability and Retention (EPR) effect is a phenomenon associated with the pathophysiology of solid tumors. Rapid and disorganized angiogenesis in tumors leads to the formation of blood vessels with abnormal, leaky fenestrations. Concurrently, tumors exhibit poor lymphatic drainage. Nanoparticles of a certain size range (typically 20-200 nm) can extravasate through these leaky vessels and accumulate in the tumor interstitium, where they are retained due to the impaired lymphatic clearance. This passive targeting mechanism increases the intratumoral concentration of the encapsulated drug, enhancing its efficacy while minimizing systemic toxicity.

Application of Nelaton Tip Catheters in Veterinary Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelaton tip catheters are versatile and widely utilized instruments in veterinary research, primarily for their utility in urinary tract procedures. Characterized by a rounded, closed tip with one or two lateral drainage eyes and a simple, non-retaining design, these catheters are suitable for a range of short-term applications.[1][2] Their construction, typically from medical-grade PVC or red rubber, offers a balance of flexibility and firmness, facilitating insertion while minimizing trauma to delicate tissues.[1][3] This document provides detailed application notes and protocols for the use of Nelaton tip catheters in various veterinary research settings, including urine sample collection, urinary bladder catheterization, and intravesical drug administration.

Key Applications and Experimental Protocols

Urine Sample Collection

Nelaton catheters are frequently employed for the collection of sterile urine samples for analysis, which is a critical component of many preclinical and clinical studies.

Experimental Protocol: Aseptic Urine Collection in a Canine Model

Objective: To collect a sterile urine sample for microbiological culture and urinalysis.

Materials:

-

Appropriately sized Nelaton catheter (e.g., 8-10 Fr for a medium-sized dog)[4]

-

Sterile lubricating jelly

-

Antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine)

-

Sterile gloves

-

Sterile collection tube

-

Clippers (if necessary)

-

Restraint equipment as needed

Procedure:

-

Properly restrain the animal in lateral or dorsal recumbency. Sedation may be necessary depending on the animal's temperament.

-

If the dog has long hair around the prepuce or vulva, clip the area to improve hygiene.[5]

-

Wearing sterile gloves, aseptically prepare the external urethral meatus and surrounding area with an antiseptic solution.[1]

-

Aseptically open the Nelaton catheter package and apply a generous amount of sterile lubricating jelly to the catheter tip.

-

For Male Dogs: Gently extrude the penis from the prepuce. Insert the lubricated catheter tip into the urethral opening and advance it slowly and gently until urine begins to flow.[5]

-

For Female Dogs: The "blind" technique is often used. With a gloved finger, locate the urethral orifice on the ventral floor of the vestibule. Guide the catheter tip into the orifice and advance until urine flows.[6]

-

Allow the initial few drops of urine to pass, then collect the mid-stream sample into a sterile collection tube.

-

Once the desired volume is collected, slowly and gently withdraw the catheter.

-

Monitor the animal for any signs of discomfort or hematuria post-procedure.

Logical Relationship: Considerations for Aseptic Urine Collection

Short-Term Urinary Bladder Catheterization and Drainage

In research settings, short-term bladder catheterization may be necessary for monitoring urine output, relieving urinary retention, or as part of a larger experimental procedure.

Experimental Protocol: Intermittent Urinary Catheterization in a Rabbit Model

Objective: To perform intermittent urinary catheterization for bladder drainage.

Materials:

-

Nelaton catheter (e.g., 8 Fr)

-

Sterile lubricant

-

Antiseptic solution

-

Sterile gloves

-

Urine collection bag (optional)

Procedure:

-

Anesthetize or sedate the rabbit and place it in dorsal recumbency.

-

Aseptically prepare the perineal area.

-

Wearing sterile gloves, lubricate the tip of the Nelaton catheter.

-

Gently insert the catheter into the urethral opening and advance it into the bladder until urine flows freely.

-

Allow the bladder to drain completely. A urine collection bag can be attached to the catheter's funnel end if continuous short-term drainage is required.[1]

-

Once the bladder is empty, the catheter is slowly removed.[1] This procedure can be repeated as necessary for intermittent catheterization.

Experimental Workflow: Comparative Study of Catheter-Associated Urinary Tract Infections (UTIs)

A study comparing Nelaton and Foley catheters in a rabbit model provides valuable insights into the lower risk of UTIs associated with Nelaton catheters for short-term use.[7][8][9][10][11]

Intravesical Drug Administration

Nelaton catheters are an effective tool for the direct administration of therapeutic agents into the bladder for studies on bladder cancer, interstitial cystitis, or other urothelial diseases.

Experimental Protocol: Ultrasound-Assisted Intravesical Chemotherapy in a Canine Model

Objective: To deliver a chemotherapeutic agent directly into the bladder for localized treatment and to assess systemic absorption.

Materials:

-

Nelaton catheter of appropriate size

-

Therapeutic agent (e.g., Pirarubicin, 10 mg in 20 ml saline)

-

Ultrasound contrast agent (e.g., Sonazoid microbubbles, 0.1 ml)

-

Ultrasound equipment

-

Sterile lubricant, gloves, and antiseptic solution

Procedure:

-

Sedate the dog and place an indwelling urinary catheter (a Nelaton can be used for the initial drainage and administration).

-

Completely empty the bladder of urine.

-

Prepare the therapeutic and contrast agent mixture.

-

Instill the mixture into the bladder via the catheter.[12]

-

Perform ultrasound imaging of the bladder to guide the procedure and monitor for any immediate adverse effects.

-

The catheter may be clamped for a predetermined duration to allow for drug absorption before being opened for drainage.

-

Collect blood samples at specified time points to measure systemic drug concentration.

-

Monitor the animal for any local or systemic adverse effects.

Data Presentation

Table 1: Comparison of Urinary Tract Infection (UTI) Incidence with Nelaton vs. Foley Catheters in a Rabbit Model [7][8][9][10][11]

| Catheter Type | Number of Subjects (n) | Number of UTI Cases | Incidence of UTI (%) | P-value |

| Nelaton | 20 | 4 | 20% | 0.01 |

| Foley | 20 | 12 | 60% | 0.01 |

| Control (No Catheter) | 20 | 0 | 0% | N/A |

Table 2: Types of Bacteria Isolated in Catheter-Associated UTIs [9][10]

| Bacterial Isolate | Nelaton Catheter Group (n=4) | Foley Catheter Group (n=12) |

| Enterococcus | 3 | 9 |

| Staphylococcus | 1 | 3 |

Potential Complications and Mitigation

The use of Nelaton catheters, while generally safe for short-term procedures, is not without potential complications. Awareness and proper technique are crucial for minimizing risks.

Signaling Pathway of Potential Complications

Conclusion

Nelaton tip catheters are an indispensable tool in veterinary research, offering a simple and effective method for various procedures involving the urinary tract. Their utility in urine sample collection, short-term bladder drainage, and intravesical drug administration is well-established. As demonstrated in comparative studies, Nelaton catheters may offer a safer alternative to Foley catheters for short-term use by reducing the incidence of urinary tract infections.[7][9] Adherence to strict aseptic techniques and proper handling are paramount to ensure animal welfare and the integrity of experimental data. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe application of Nelaton tip catheters in their research endeavors.

References

- 1. createmedic.co.jp [createmedic.co.jp]

- 2. How to Insert a Nelaton Catheter: A Step-by-Step Guide - Wellead Medical [wellead.com]

- 3. researchgate.net [researchgate.net]

- 4. Catheterization of Intestinal Loops in Ruminants Does Not Adversely Affect Loop Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vettimes.co.uk [vettimes.co.uk]

- 6. Use of Contrast Media in Veterinary Radiology - WSAVA2002 - VIN [vin.com]

- 7. A comparison between foley and nelatone urinary catheters in causing urinary tract infection in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comparison Between Foley and Nelatone Urinary Catheters in Causing Urinary Tract Infection in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A Comparison Between Foley and Nelatone Urinary Catheters in Causing Urinary Tract Infection in Animal Models [nmsjournal.kaums.ac.ir]

- 12. Safety Assessment of Ultrasound-Assisted Intravesical Chemotherapy in Normal Dogs: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Handling and Use of Z8554052021 (HY-161113) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule designated as Z8554052021 is a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor crucial for calcium homeostasis.[1] In a laboratory context, the preparation and handling of this compound are critical for ensuring the validity and reproducibility of experimental results. The initial query regarding the "sterilization for reuse" of this compound suggests a possible misinterpretation of the nature of this product. This compound is a chemical compound for experimental use and is not intended for reuse in the same manner as laboratory equipment. The appropriate procedure is to prepare a sterile stock solution from the solid compound for use in biological assays.

These application notes provide a detailed protocol for the preparation of a sterile stock solution of this compound, suitable for applications such as cell-based assays and in vivo studies.

Product Information and Specifications

| Parameter | Description |

| Product Name | This compound |

| Alternative Name | Compound '2021 |

| Supplier Catalog No. | HY-161113 (MedChemExpress) |

| Molecular Target | Calcium-Sensing Receptor (CaSR) |

| Mechanism of Action | Positive Allosteric Modulator (PAM) |

| Reported EC50 | 3.3 nM |

| Typical Solvent | DMSO (Dimethyl sulfoxide) |

Signaling Pathway of CaSR Modulation